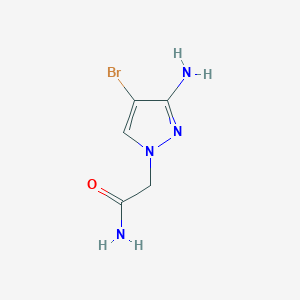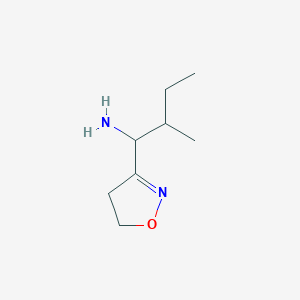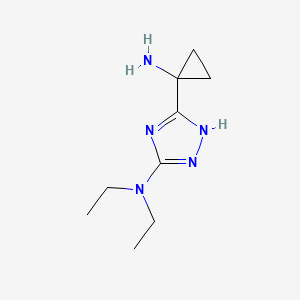![molecular formula C11H16O3 B13207331 Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13207331.png)
Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The presence of both bicyclo[2.2.1]heptane and oxirane rings in its structure makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of bicyclo[2.2.1]heptane derivatives with ethyl oxirane carboxylate under controlled conditions. The reaction often requires the use of catalysts such as boron trifluoride etherate (BF3·Et2O) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Applications De Recherche Scientifique
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The bicyclo[2.2.1]heptane moiety provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate can be compared with other spiro compounds, such as:
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Bicyclo[2.2.1]heptane, 2-ethyl-
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
These compounds share similar bicyclic frameworks but differ in their functional groups and overall reactivity The presence of the oxirane ring in ethyl spiro[bicyclo[22
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3 |
Clé InChI |
HQDZTFJXQRXVRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(O1)CC3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


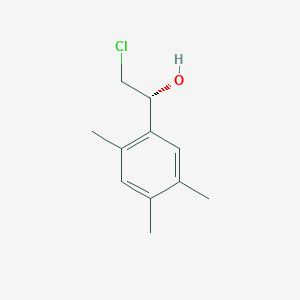
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
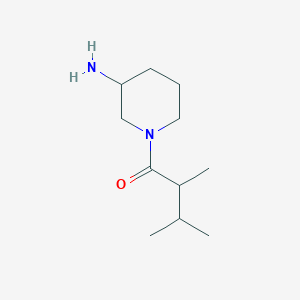
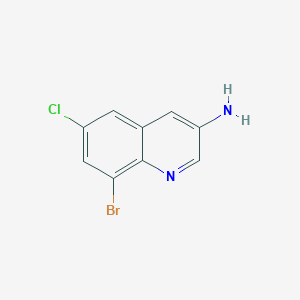

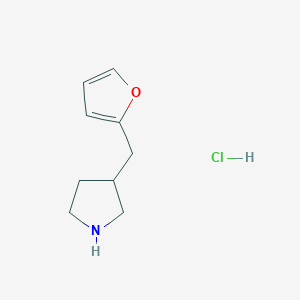
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
